molecular formula C23H23NO4 B10875513 2-[(4-Methylphenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-[(4-Methylphenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B10875513
M. Wt: 377.4 g/mol
InChI Key: ARARTBZVIQJXSN-UHFFFAOYSA-N
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Description

2-OXO-2-(4-TOLUIDINO)ETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a naphthyl group with a methoxy substituent and a propanoate ester, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multi-step organic reactions. One common method starts with the preparation of 2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID, which is then esterified with 2-OXO-2-(4-TOLUIDINO)ETHANOL under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-TOLUIDINO)ETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 2-(6-HYDROXY-2-NAPHTHYL)PROPANOATE.

    Reduction: Formation of 2-(6-METHOXY-2-NAPHTHYL)PROPANOL.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-OXO-2-(4-TOLUIDINO)ETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-OXO-2-(4-TOLUIDINO)ETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE exerts its effects is primarily through interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the naphthyl group can interact with hydrophobic pockets in proteins, while the ester linkage may undergo hydrolysis, releasing active metabolites that further influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID: A precursor in the synthesis of the target compound, known for its anti-inflammatory properties.

    4-TOLUIDINE: An aromatic amine that serves as a building block in various organic syntheses.

    NAPROXEN: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthyl structure.

Uniqueness

2-OXO-2-(4-TOLUIDINO)ETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE stands out due to its combined structural features, which confer unique reactivity and potential biological activity. Unlike simpler analogs, this compound’s dual aromatic systems and ester functionality provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C23H23NO4/c1-15-4-9-20(10-5-15)24-22(25)14-28-23(26)16(2)17-6-7-19-13-21(27-3)11-8-18(19)12-17/h4-13,16H,14H2,1-3H3,(H,24,25)

InChI Key

ARARTBZVIQJXSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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